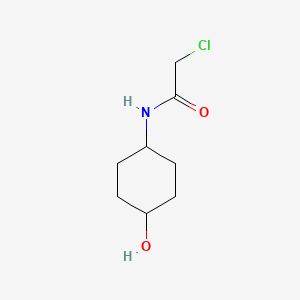![molecular formula C16H19Cl2NO4 B8498742 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B8498742.png)
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a 3,5-dichlorobenzyl group and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 3,5-dichlorobenzyl group and the propanoic acid moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with 3,5-dichlorobenzyl chloride under basic conditions.
Addition of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid
Uniqueness
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid is unique due to the presence of the 3,5-dichlorobenzyl group, which imparts distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C16H19Cl2NO4 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C16H19Cl2NO4/c17-13-7-12(8-14(18)9-13)10-23-16(22)19-5-3-11(4-6-19)1-2-15(20)21/h7-9,11H,1-6,10H2,(H,20,21) |
InChIキー |
HPHAKHMAVHXIOO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)

![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)
![8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8498673.png)





![8-(1H-Inden-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8498731.png)

![1-Thieno[3,2-c]pyridin-2-yl-propan-1-one](/img/structure/B8498744.png)

![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
